molecular formula C16H15ClO3 B7962866 Methyl 2-[4-(2-chloro-5-methoxyphenyl)phenyl]acetate

Methyl 2-[4-(2-chloro-5-methoxyphenyl)phenyl]acetate

Cat. No.: B7962866
M. Wt: 290.74 g/mol
InChI Key: DRDLSJVNUHCKNP-UHFFFAOYSA-N
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Description

Methyl 2-[4-(2-chloro-5-methoxyphenyl)phenyl]acetate is an organic compound that belongs to the class of aromatic esters. This compound is characterized by the presence of a methoxy group and a chloro group attached to a phenyl ring, which is further connected to another phenyl ring through an acetate linkage. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[4-(2-chloro-5-methoxyphenyl)phenyl]acetate typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions usually involve the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. The scalability of the Suzuki–Miyaura coupling reaction makes it suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[4-(2-chloro-5-methoxyphenyl)phenyl]acetate can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of a dechlorinated product.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or sodium thiolate (NaSR).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield a carboxylic acid, while reduction of the chloro group can produce a dechlorinated aromatic ester.

Scientific Research Applications

Methyl 2-[4-(2-chloro-5-methoxyphenyl)phenyl]acetate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in the development of new materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of Methyl 2-[4-(2-chloro-5-methoxyphenyl)phenyl]acetate involves its interaction with specific molecular targets and pathways. The methoxy and chloro groups play a crucial role in its reactivity and binding affinity to target molecules. The compound may exert its effects through the inhibition of specific enzymes or receptors, leading to alterations in cellular processes.

Comparison with Similar Compounds

Methyl 2-[4-(2-chloro-5-methoxyphenyl)phenyl]acetate can be compared with other similar compounds, such as:

    Methyl 2-[4-(2-methoxyphenyl)phenyl]acetate: Lacks the chloro group, which may result in different reactivity and biological activity.

    Methyl 2-[4-(2-chlorophenyl)phenyl]acetate: Lacks the methoxy group, which may affect its solubility and interaction with biological targets.

    Methyl 2-[4-(2-chloro-5-methylphenyl)phenyl]acetate: Contains a methyl group instead of a methoxy group, leading to variations in its chemical and physical properties.

The unique combination of the methoxy and chloro groups in this compound distinguishes it from these similar compounds and contributes to its specific applications and reactivity.

Properties

IUPAC Name

methyl 2-[4-(2-chloro-5-methoxyphenyl)phenyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClO3/c1-19-13-7-8-15(17)14(10-13)12-5-3-11(4-6-12)9-16(18)20-2/h3-8,10H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRDLSJVNUHCKNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)Cl)C2=CC=C(C=C2)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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